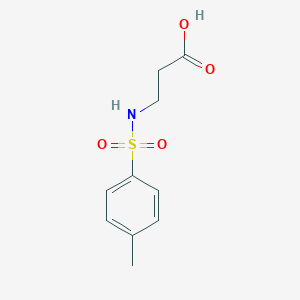

3-(Toluene-4-sulfonylamino)-propionic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-2-4-9(5-3-8)16(14,15)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDKUGSOVUQARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295805 | |

| Record name | 3-(Toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-33-8 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42908-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 105599 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42908-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the detailed exploration of the most common and efficient synthetic route: the N-tosylation of β-alanine. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step experimental protocol, and discuss critical process parameters, potential side reactions, and effective purification strategies. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this synthesis.

Introduction and Significance

This compound, also known as N-tosyl-β-alanine, belongs to the class of N-sulfonylated amino acids. The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. Beyond its role as a protective moiety, the sulfonamide linkage is a key structural feature in numerous pharmacologically active compounds, including diuretics, antibiotics, and hypoglycemic agents. The incorporation of the N-tosyl-β-alanine scaffold can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient synthesis a topic of significant interest for medicinal chemists.

β-alanine, the precursor for this synthesis, is a naturally occurring beta-amino acid.[1] Unlike its alpha-amino acid counterparts, the amino group is at the β-position relative to the carboxylate group. This unique structure provides a different spatial arrangement and conformational flexibility to molecules that incorporate it.

This guide will focus on the Schotten-Baumann reaction, the classic and most reliable method for the synthesis of this compound.[2] We will explore the reaction from both a theoretical and practical standpoint to equip the reader with the knowledge to confidently execute and troubleshoot this synthesis.

The Schotten-Baumann Approach to N-Tosylation

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3] In this specific case, the amine is β-alanine and the acylating agent is p-toluenesulfonyl chloride (TsCl).

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Deprotonation: In an aqueous alkaline solution (typically sodium hydroxide), the carboxylic acid group of β-alanine is deprotonated to form the carboxylate salt. This increases its solubility in the aqueous phase. The amino group remains largely protonated.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the β-alanine's amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Elimination and Proton Transfer: The tetrahedral intermediate collapses, eliminating a chloride ion as the leaving group. The resulting positively charged nitrogen is then deprotonated by the base (hydroxide ion) to yield the final N-tosylated product as its sodium salt.

-

Acidification: In the final workup step, the reaction mixture is acidified. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution as a solid.

The use of a two-phase system, with the β-alanine and sodium hydroxide in the aqueous phase and the p-toluenesulfonyl chloride in an organic solvent (like toluene or added neat), is a hallmark of the Schotten-Baumann conditions.[2] The base in the aqueous phase serves two critical roles: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it maintains a sufficiently high pH to keep the amino group of the β-alanine nucleophilic.[3]

Causality Behind Experimental Choices

The success of this synthesis hinges on careful control of the reaction conditions. Here, we explain the rationale behind the key experimental parameters:

-

Low Temperature (0-5 °C): This is arguably the most critical parameter. p-Toluenesulfonyl chloride can readily react with water (hydrolysis) to form the byproduct p-toluenesulfonic acid.[4] This side reaction is competitive with the desired N-tosylation. By maintaining a low temperature, the rate of hydrolysis is significantly reduced, thereby maximizing the yield of the desired product.

-

Vigorous Stirring: Since the reaction occurs in a biphasic system (aqueous and organic), vigorous stirring is essential to maximize the interfacial surface area between the two phases. This ensures that the β-alanine in the aqueous phase has ample opportunity to come into contact and react with the p-toluenesulfonyl chloride in the organic phase.

-

Slow Addition of Tosyl Chloride: Adding the p-toluenesulfonyl chloride solution dropwise over an extended period prevents a localized high concentration of the reagent. This further minimizes the competing hydrolysis reaction and helps to control the exothermicity of the reaction.[4]

-

Use of Excess Base: Typically, two equivalents of a base like sodium hydroxide are used. The first equivalent deprotonates the carboxylic acid of the β-alanine, and the second equivalent neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted β-alanine's amino group, which would render it non-nucleophilic.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-tosylation of amino acids.[4][5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| β-Alanine | C₃H₇NO₂ | 89.09 | 1.0 | User-defined |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.1 | Calculated |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 | Calculated |

| Toluene | C₇H₈ | 92.14 | - | Sufficient Volume |

| Conc. Hydrochloric Acid | HCl | 36.46 | - | As needed for pH 1-2 |

| Deionized Water | H₂O | 18.02 | - | Sufficient Volume |

Step-by-Step Procedure

-

Preparation of β-Alanine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq). Cool the flask in an ice bath to bring the temperature of the solution to 0-5 °C.

-

Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.

-

Reaction: While stirring the β-alanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise using an addition funnel over a period of 1-2 hours. It is crucial to maintain the internal reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Wash the aqueous layer with a portion of toluene to remove any unreacted p-toluenesulfonyl chloride.

-

Cool the aqueous layer in an ice bath.

-

Slowly and carefully acidify the aqueous layer to a pH of 1-2 using concentrated hydrochloric acid. A white precipitate of this compound should form.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum. A reported yield for this synthesis is approximately 93%.

-

If further purification is required, the product can be recrystallized from an ethanol/water mixture.[4]

-

Sources

An In-Depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic acid (CAS No. 42908-33-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Toluene-4-sulfonylamino)-propionic acid, a versatile building block in medicinal chemistry and organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for its application in research and development.

Core Identity and Physicochemical Landscape

This compound, also known as N-tosyl-beta-alanine, is a derivative of the non-essential amino acid β-alanine. The introduction of the tosyl (toluene-4-sulfonyl) group to the amino function of β-alanine significantly alters its chemical properties, rendering it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 42908-33-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₄S | [2][3] |

| Molecular Weight | 243.28 g/mol | [2][3] |

| IUPAC Name | 3-[(4-methylphenyl)sulfonylamino]propanoic acid | [3] |

| Synonyms | N-Tosyl-β-alanine, N-[(4-Methylphenyl)sulfonyl]-β-alanine, 3-(p-Tolylsulfonylamino)propanoic acid | [2][3] |

| Melting Point | 121.5-122 °C | [4] |

| Boiling Point | 442.3 °C (Predicted) | [4] |

| Flash Point | 221.3 °C (Predicted) | [4] |

Synthesis and Mechanism: A Validated Protocol

The most common and efficient synthesis of this compound involves the Schotten-Baumann reaction between β-alanine and p-toluenesulfonyl chloride in an alkaline medium. The tosyl group acts as a robust protecting group for the amino functionality, a critical step in multi-step organic syntheses.

Experimental Protocol: Synthesis of N-Tosyl-β-alanine

This protocol is adapted from established procedures for the tosylation of amino acids.[5]

Materials:

-

β-Alanine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of β-Alanine Solution: Dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath. The alkaline condition is crucial for the deprotonation of the amino group, rendering it nucleophilic.

-

Preparation of Tosyl Chloride Solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.

-

Reaction: While vigorously stirring the β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The low temperature is essential to minimize side reactions, such as the hydrolysis of tosyl chloride.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Separate the aqueous and organic layers.

-

Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. This step protonates the carboxylate, leading to the precipitation of the product.

-

-

Isolation and Purification:

-

Collect the white precipitate of this compound by filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆):

-

A singlet around δ 2.40 ppm corresponding to the methyl protons of the tosyl group.

-

A triplet corresponding to the methylene group adjacent to the nitrogen.

-

A triplet for the methylene group adjacent to the carbonyl group.

-

A doublet of doublets in the aromatic region (δ 7.4-7.8 ppm) for the protons of the p-substituted benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid.

-

A signal for the NH proton.

-

-

¹³C NMR:

-

A signal for the methyl carbon of the tosyl group.

-

Signals for the two methylene carbons of the propionic acid backbone.

-

Aromatic carbon signals.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

-

FT-IR (CHCl₃, cm⁻¹): [5]

-

A broad O-H stretch from the carboxylic acid.

-

N-H stretching vibration.

-

Aromatic C-H stretching.

-

Aliphatic C-H stretching.

-

A strong C=O stretch from the carboxylic acid around 1726 cm⁻¹.

-

Characteristic S=O stretches from the sulfonyl group around 1340 and 1165 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tosyl group and cleavage of the propionic acid chain.

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis, particularly in the construction of peptidomimetics and other bioactive molecules.

-

Peptidomimetic Design: The tosyl group serves as an effective protecting group for the amino function of β-alanine, allowing for its incorporation into peptide chains or more complex molecular scaffolds. The resulting structures can mimic the conformation of natural peptides, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

-

Synthesis of Heterocyclic Compounds: The carboxylic acid and the sulfonamide functionalities provide reactive handles for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems, which are prevalent in many drug molecules.

-

Chiral Ligand Synthesis: While this compound itself is achiral, its derivatives can be used in the synthesis of chiral ligands for asymmetric catalysis.

Diagram 2: Role in Synthesis

Caption: Applications of this compound in synthesis.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

| Hazard | Description | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [6] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [6] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. | [6] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the stability of the tosyl protecting group, makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- PrepChem. Synthesis of N-tosyl-L-alanine.

- PubChem. This compound 2-oxo-2H-chromen-7-yl ester.

- LookChem. This compound.

- PubChem. 3-(4-Methylbenzenesulfonamido)propanoic acid.

Sources

An In-depth Technical Guide to the Spectral Data of 3-(Toluene-4-sulfonylamino)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-beta-alanine, is a molecule of interest in medicinal chemistry and organic synthesis. As a derivative of the endogenous amino acid β-alanine, it serves as a versatile building block in the design of peptidomimetics and other biologically active compounds. The incorporation of the tosyl group, a well-established protecting group and a key pharmacophoric element, imparts specific physicochemical properties that can influence molecular interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.

A thorough understanding of the structural and electronic characteristics of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure, confirming its identity, and assessing its purity. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures. The methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions are based on established chemical shift correlations, characteristic infrared absorption frequencies, and predictable fragmentation patterns in mass spectrometry, drawing parallels from the known spectral data of its precursors, β-alanine and p-toluenesulfonyl chloride, as well as the closely related compound N-tosyl-L-alanine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | broad singlet | 1H | -COOH |

| ~7.85 | triplet | 1H | -NH- |

| ~7.70 | doublet | 2H | Ar-H (ortho to SO₂) |

| ~7.40 | doublet | 2H | Ar-H (meta to SO₂) |

| ~3.25 | quartet | 2H | -CH₂-NH- |

| ~2.50 | triplet | 2H | -CH₂-COOH |

| ~2.40 | singlet | 3H | Ar-CH₃ |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing at a very downfield shift. The aromatic protons of the tosyl group will appear as two distinct doublets due to symmetry. The protons on the ethyl chain are influenced by the neighboring electron-withdrawing groups (sulfonamide and carboxylic acid), leading to their downfield shifts. The methylene group adjacent to the nitrogen is expected to be further downfield than the one adjacent to the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (Carboxylic Acid) |

| ~143.0 | Ar-C (quaternary, attached to S) |

| ~138.5 | Ar-C (quaternary, attached to CH₃) |

| ~129.5 | Ar-CH (meta to SO₂) |

| ~126.8 | Ar-CH (ortho to SO₂) |

| ~40.5 | -CH₂-NH- |

| ~34.0 | -CH₂-COOH |

| ~21.0 | Ar-CH₃ |

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the furthest downfield position. The aromatic carbons are in the typical range for a substituted benzene ring. The aliphatic carbons are shifted downfield due to the influence of the electronegative nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3270 | Medium | N-H stretch (Sulfonamide) |

| ~3070 | Weak | Aromatic C-H stretch |

| 2980-2900 | Weak | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

Causality Behind Predictions: The spectrum is expected to be dominated by the very broad O-H stretch of the carboxylic acid, a characteristic feature of hydrogen-bonded dimers. The N-H stretch of the sulfonamide will also be present. The strong C=O stretch is indicative of the carboxylic acid. The two strong bands for the sulfonyl group (asymmetric and symmetric stretches) are key identifiers for the tosyl moiety.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 243 | [M]⁺ (Molecular Ion) |

| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | [H₂N-CH₂-CH₂-COOH]⁺ |

| 72 | [CH₂=CH-COOH]⁺ |

Causality Behind Predictions: The molecular ion peak is expected at m/z 243. A prominent peak at m/z 155 corresponding to the stable tosyl cation is anticipated due to the cleavage of the S-N bond. The tropylium ion at m/z 91 is a very common and stable fragment from toluene-containing compounds. Fragmentation of the propionic acid chain can lead to other observed ions.

Experimental Protocols

The following protocols describe the standard procedures for acquiring the spectral data discussed above. These protocols are designed to be self-validating by incorporating appropriate standards and calibration steps.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

IR Spectroscopy: KBr Pellet Method

Caption: Workflow for IR spectroscopy using the KBr pellet method.

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes, preferably under vacuum to remove moisture.

-

Carefully remove the transparent or translucent KBr pellet from the die.

-

-

Data Acquisition :

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry: Electron Ionization (EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction :

-

A small amount of the solid sample is placed in a capillary tube and introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.

-

The probe is heated to volatilize the sample.

-

-

Ionization and Analysis :

-

The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, and the data system generates the mass spectrum.

-

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound provide a detailed and cohesive picture of its molecular structure. This in-depth guide, by explaining the causality behind the spectral features and providing robust experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The combination of these spectroscopic techniques allows for unambiguous identification and purity assessment, which are critical for advancing drug discovery and development programs.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Human Metabolome Database. (n.d.). Beta-Alanine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7397, 4-Toluenesulfonyl chloride.

- PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine.

- Sigma-Aldrich. (n.d.). Standard Operating Procedure for NMR Sample Preparation.

- Shimadzu. (n.d.). KBr Pellet Method.

- Chemistry LibreTexts. (2022). Electron Ionization.

An In-depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic acid: A Core Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 3-(Toluene-4-sulfonylamino)-propionic acid, a key molecular building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and explore its strategic applications in the design of novel therapeutics, moving beyond a simple recitation of facts to an expert analysis of its utility.

Executive Summary: The Strategic Value of a Protected β-Amino Acid

This compound, also known as N-tosyl-β-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine. Its significance in medicinal chemistry stems from the unique combination of a conformationally significant β-amino acid scaffold and a robust sulfonyl protecting group. This structure provides a stable, yet versatile, platform for the synthesis of complex molecules, particularly peptidomimetics and other architecturally intricate drug candidates. Understanding the nuances of its synthesis and strategic application is paramount for leveraging its full potential in drug discovery pipelines.

Core Molecular Profile

A precise understanding of the physicochemical properties of a building block is the bedrock of its effective application in complex synthetic routes.

Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | N-tosyl-β-alanine, N-[(4-Methylphenyl)sulfonyl]-β-alanine | [1] |

| CAS Number | 42908-33-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Melting Point | 121.5-122 °C |

The presence of both a carboxylic acid and a sulfonamide group imparts a degree of polarity, while the tolyl group provides a nonpolar region, influencing its solubility and reactivity.

Structural Anatomy

The molecular architecture is key to its function as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of N-tosyl-β-alanine is reliably achieved through the Schotten-Baumann reaction, a robust method for the acylation of amines. The following protocol is adapted from established procedures for the tosylation of amino acids.[2][3]

Rationale for Method Selection

The Schotten-Baumann conditions are ideal for this transformation due to several factors:

-

Aqueous Biphasic System: The use of an aqueous base (like NaOH) and an organic solvent (like toluene) allows for the efficient reaction of the water-soluble β-alanine with the water-insoluble p-toluenesulfonyl chloride at the interface.

-

Base-Mediated Reaction: The base serves a dual purpose: it deprotonates the amino group of β-alanine, increasing its nucleophilicity, and it neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Temperature Control: Maintaining a low temperature during the addition of the sulfonyl chloride is crucial to minimize side reactions, such as the hydrolysis of the tosyl chloride and potential racemization if an alpha-amino acid were used.[3]

Experimental Workflow

Sources

solubility of 3-(Toluene-4-sulfonylamino)-propionic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Toluene-4-sulfonylamino)-propionic acid in Organic Solvents

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data. As researchers and drug development professionals, our goal is not just to know what a compound's solubility is, but to understand why it behaves the way it does and how to reliably measure this crucial parameter. We will delve into the molecular characteristics of this compound, predict its behavior in various organic solvents, and provide a robust, field-proven protocol for its experimental determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multi-functional molecule, and analyzing its constituent parts allows us to predict its interactions with different solvents.

-

Structure:

-

Toluene Ring: A nonpolar, aromatic hydrocarbon group that contributes to hydrophobicity.

-

Sulfonamide Group (-SO₂NH-): A polar functional group capable of acting as a hydrogen bond donor (from the N-H) and acceptor (from the oxygens).

-

Propionic Acid Group (-CH₂CH₂COOH): Contains a polar carboxylic acid moiety, which is a strong hydrogen bond donor and acceptor, and a short, nonpolar alkyl chain.

-

-

Predicted Physicochemical Properties:

-

pKa: The carboxylic acid group confers acidic properties (predicted pKa ≈ 3.87), while the sulfonamide proton is also weakly acidic.[1] This means the compound's ionization state, and thus its solubility, will be highly dependent on the pH in aqueous or protic solvents.

-

Polarity: The presence of both a nonpolar toluene ring and highly polar sulfonamide and carboxylic acid groups makes the molecule amphiphilic. Its overall polarity is a balance of these competing characteristics.

-

The fundamental principle governing solubility is "like dissolves like."[2][3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3] The driving force is the ability of solvent molecules to break the solute-solute interactions in the crystal lattice and form new, energetically favorable solute-solvent interactions.[3]

Based on the structure of this compound, we can make the following predictions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the toluene ring can interact favorably with these solvents via London dispersion forces, the energy required to break the strong hydrogen bonds and dipole-dipole interactions of the sulfonamide and carboxylic acid groups in the solid state is unlikely to be compensated for.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be better solvents than nonpolar ones. DMSO, in particular, is a powerful solvent for many organic compounds due to its high polarity. The solubility of sulfonamides has been shown to be favorable in solvents like dimethylacetamide, a similar polar aprotic solvent.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, capable of solvating both the sulfonamide and carboxylic acid groups. Shorter-chain alcohols are generally good solvents for compounds containing polar functional groups.[4]

The interplay between these functional groups dictates the overall solubility profile, making experimental determination essential for accurate characterization.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the shake-flask method. This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.[6]

The following protocol is a self-validating system, designed to ensure accuracy and trustworthiness in the results.

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Experimental Workflow Diagram

Caption: Fig 1. Shake-Flask Method Workflow

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. This is a critical step to ensure saturation is achieved. For example, add ~10-20 mg of the compound to 2 mL of the solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] The time required may vary depending on the compound and solvent, and may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.[8][9]

Causality Behind Experimental Choices

-

Why use an excess of solid? This is the cornerstone of determining thermodynamic solubility. It ensures that the solvent is completely saturated, and the system is at equilibrium between the dissolved and undissolved states.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why agitate for 24-48 hours? Reaching equilibrium is not instantaneous. This extended period allows sufficient time for the dissolution process to stabilize. The exact time should ideally be confirmed by showing that the measured concentration does not change between, for example, the 24-hour and 48-hour time points.[6]

-

Why centrifuge and filter? Any undissolved solid particles in the sample taken for analysis will be dissolved during the dilution step, leading to a falsely high and inaccurate solubility measurement. A two-step separation process (centrifugation followed by filtration) provides the highest confidence in removing all solid matter.

-

Why use HPLC for quantification? HPLC is a highly specific, sensitive, and accurate analytical technique. It allows for the precise quantification of the analyte even in the presence of potential impurities, and its wide dynamic range is well-suited for solubility measurements.[8][10]

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | Hexane | 1.9 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 1.2 | 0.0049 | |

| Polar Aprotic | Acetone | 21.0 | 25.8 | 0.106 |

| Acetonitrile | 37.5 | 15.5 | 0.064 | |

| DMSO | 46.7 | 150.7 | 0.620 | |

| Polar Protic | Methanol | 32.7 | 88.9 | 0.366 |

| Ethanol | 24.6 | 65.1 | 0.268 |

Note: The data in this table are illustrative examples for discussion purposes and are not experimentally verified values.

Interpreting the Results: The Relationship Between Solvent Properties and Solubility

The data can be visualized to better understand the relationship between solvent properties and the solubility of the compound.

Caption: Fig 2. Solute-Solvent Interaction Logic

As illustrated, the solubility of this compound is expected to be highest in polar solvents, particularly those capable of hydrogen bonding, which can effectively solvate the polar sulfonamide and carboxylic acid functional groups. The poor performance of nonpolar solvents highlights the energetic penalty of disrupting the strong intermolecular forces within the solute's crystal lattice without providing compensating solute-solvent interactions.

Conclusion

References

- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-642. [Link]

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 156-163. [Link]

- Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12. [Link]

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Garakani, A., Sadeghi, S., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

- Hanaee, J., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- ResearchGate. (n.d.).

- LibreTexts. (2019). 4.4 Solubility. [Link]

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

- University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Pearson. (n.d.).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- SciELO. (2014). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. scielo.br [scielo.br]

- 10. improvedpharma.com [improvedpharma.com]

Unlocking the Therapeutic Potential of 3-(Toluene-4-sulfonylamino)-propionic acid: A Technical Guide for Medicinal Chemists

Foreword: A Molecule of Convergent Potential

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the exploration of molecules that, while structurally unassuming, harbor a wealth of untapped potential. 3-(Toluene-4-sulfonylamino)-propionic acid, a molecule at the intersection of three key pharmacophoric motifs—the sulfonamide, the propionic acid, and the β-amino acid backbone—stands as a compelling candidate for such exploration. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the latent therapeutic applications of this compound and to provide a strategic framework for its investigation. We will dissect its structural components, extrapolate its potential biological activities from the well-established pharmacology of its constituent parts, and provide actionable experimental protocols to empower its scientific inquiry.

Deconstructing the Core Scaffold: A Trifecta of Pharmacophoric Significance

The therapeutic promise of this compound is best understood by examining its three principal structural components. The convergence of these motifs suggests a polypharmacological potential that is highly sought after in modern drug discovery.

-

The Sulfonamide Engine: The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in a vast array of clinically successful drugs.[1][2][3] Its ability to act as a versatile pharmacophore stems from its unique electronic and steric properties, enabling it to participate in a variety of biological interactions. Sulfonamide-containing drugs have demonstrated a broad spectrum of activities, including antibacterial, antiviral, antidiabetic, and anticancer effects.[1][2][4] The tosyl (toluene-4-sulfonyl) group, in particular, can impart favorable physicochemical properties, such as increased metabolic stability, by replacing a more labile amide bond.[5]

-

The Propionic Acid Moiety: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Beyond their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, these compounds have shown promise as anticancer agents.[6] The propionic acid functional group provides a critical acidic handle for interacting with biological targets and can be readily modified to modulate activity and selectivity.

-

The β-Amino Acid Backbone: Unlike their proteinogenic α-amino acid counterparts, β-amino acids offer unique conformational properties and resistance to enzymatic degradation.[7] The β-alanine core of the target molecule is particularly intriguing due to its role as the rate-limiting precursor for the biosynthesis of carnosine.[8][9] Carnosine is a dipeptide with a multitude of physiological roles, including antioxidant, anti-inflammatory, and neuroprotective effects.[9][10]

The amalgamation of these three motifs in a single molecule presents a compelling starting point for the design of novel therapeutics. The following sections will explore the potential therapeutic avenues for this compound based on this structural foundation.

Potential Therapeutic Applications: A Hypothesis-Driven Exploration

Based on the known pharmacology of its constituent parts, we can hypothesize several promising therapeutic applications for this compound. These hypotheses provide a roadmap for focused preclinical investigation.

Novel Anticancer Agents

The convergence of the sulfonamide and propionic acid functionalities strongly suggests a potential for anticancer activity. Many sulfonamide derivatives exhibit potent antitumor effects through various mechanisms, including the inhibition of carbonic anhydrase, a key enzyme in tumor metabolism.[1][4] Furthermore, propionic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells.[11]

Hypothesized Mechanism of Action: this compound may exert a multi-pronged attack on cancer cells. The sulfonamide moiety could target key enzymes involved in tumor proliferation and survival, while the propionic acid component could induce cell death pathways. The β-alanine backbone may contribute to this activity by modulating intracellular pH through its influence on carnosine levels.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for anticancer evaluation of the target compound.

Modulators of Inflammation and Neurological Disorders

The anti-inflammatory properties of propionic acid derivatives and the neuroprotective effects associated with β-alanine suggest that this compound could be a valuable lead for treating inflammatory and neurodegenerative diseases.

Hypothesized Mechanism of Action: The compound may inhibit key inflammatory mediators, similar to other NSAIDs. Additionally, by serving as a precursor to carnosine, it could enhance the endogenous antioxidant and anti-inflammatory defenses within the central nervous system, offering a neuroprotective effect.[10]

Signaling Pathway in Neuroinflammation

Caption: Hypothesized modulation of neuroinflammatory pathways.

Synthetic and Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for its synthesis and for a key biological assay are provided below.

Synthesis of this compound

Principle: This synthesis involves the reaction of β-alanine with p-toluenesulfonyl chloride in an alkaline aqueous solution, a modification of the Schotten-Baumann reaction.

Materials:

-

β-Alanine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL beaker, dissolve β-alanine (1 equivalent) in 1N sodium hydroxide solution.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of toluene.

-

Slowly add the p-toluenesulfonyl chloride solution to the cooled β-alanine solution dropwise, ensuring the temperature remains below 10 °C.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with toluene to remove any unreacted tosyl chloride.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold distilled water.

-

Dry the product under vacuum to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the esterase activity of carbonic anhydrase (CA), using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

-

Purified human carbonic anhydrase (isoforms I and II are commonly used)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

In the wells of a 96-well plate, add 140 µL of Tris-HCl buffer.

-

Add 20 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 20 µL of DMSO.

-

Add 20 µL of the CA enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Physicochemical Properties and Drug-Likeness Profile

A preliminary in silico analysis of this compound provides insights into its potential as a drug candidate.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 243.28 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | 1.2 | Indicates good aqueous solubility and membrane permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |

| Polar Surface Area | 86.9 Ų | Suggests good oral bioavailability |

Future Directions and Concluding Remarks

This compound represents a molecule of significant, yet underexplored, therapeutic potential. The convergence of the sulfonamide, propionic acid, and β-amino acid motifs within its structure provides a strong rationale for its investigation as a novel anticancer, anti-inflammatory, and neuroprotective agent. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for such investigations.

Future research should focus on a systematic evaluation of its biological activities through the proposed in vitro and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in optimizing its potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate its precise molecular targets and pathways of action.

References

- Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters.

- Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER.

- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.

- Sulfonamide as an Essential Functional Group in Drug Design.

- Sulfonamide (medicine). Wikipedia. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]

- 3-AMINOPROPANOIC ACID.

- Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones.

- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Semantic Scholar. [Link]

- This compound. LookChem. [Link]

- 3-Aminopropanoic acid (FDB002253). FooDB. [Link]

- Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed. [Link]

- The Role of 3-Amino-3-(3-nitrophenyl)propionic Acid in Novel Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Beta-Alanine. PubChem. [Link]

- This compound 2-oxo-2H-chromen-7-yl ester. PubChem. [Link]

- 3-amino-propionic acid Drug Inform

- Phenyl)-propionic acid and 2-(toluene-4-sulfonylamino)-3-[4-. (toluene-4-sulponyl-oxy)-phenyl]-propionic acid.

- Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. MDPI. [Link]

- [Pharmacological mechanisms and effects of amino acid nutrients]. PubMed. [Link]

- The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. [Link]

- Multimodal Role of Amino Acids in Microbial Control and Drug Development. PubMed Central. [Link]

- International society of sports nutrition position stand: Beta-Alanine. PubMed Central. [Link]

- Amino acid C-tosylation?

- Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. PubMed Central. [Link]

- N-Octyl-beta-alanine. PubChem. [Link]

- Alanine metabolism in Bacillus subtilis.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and historical context of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine. By delving into the scientific underpinnings of its synthesis and the evolution of its applications, this document serves as a technical resource for professionals in the fields of chemical research and drug development.

Introduction: The Emergence of a Versatile Molecule

This compound (N-tosyl-β-alanine) is a derivative of the non-proteinogenic amino acid β-alanine. Its structure features a tosyl (p-toluenesulfonyl) group attached to the amino group of β-alanine. This modification significantly alters the chemical properties of the parent amino acid, rendering the nitrogen acidic and introducing a bulky, aromatic moiety.

The significance of this compound lies in its historical context as a protected amino acid and its potential applications as a building block in organic synthesis and medicinal chemistry. The introduction of the tosyl group, a robust and stable protecting group, was a pivotal development in the early days of peptide chemistry, enabling chemists to control the reactivity of amino acids during complex synthetic sequences.

The Historical Context: A Tale of Protecting Groups and Peptide Synthesis

The story of this compound is intrinsically linked to the development of protecting group chemistry in the early 20th century. The pioneering work of German chemist Emil Fischer at the turn of the 20th century laid the groundwork for understanding the structure of proteins as chains of amino acids linked by peptide bonds.[1][2][3] However, the controlled, stepwise synthesis of peptides remained a formidable challenge due to the difunctional nature of amino acids.

The breakthrough came with the introduction of the concept of "protecting groups" – chemical moieties that could be selectively attached to one functional group to mask its reactivity while transformations were carried out elsewhere in the molecule. In 1933, the tosyl group was proposed as a suitable protecting group for amines.[4] This development was a significant step forward, as the tosyl group offered high stability under a variety of reaction conditions.

While a singular, seminal publication detailing the very first synthesis of this compound has not been identified in this review, its preparation follows the general and well-established procedure for the N-tosylation of amino acids. It is highly probable that this compound was first synthesized in the 1930s or 1940s in the laboratories of chemists working on the synthesis of peptides or studying the properties of N-acylated amino acids. The synthesis would have been a logical extension of the newly developed tosylation methodology to β-amino acids.

Synthesis and Mechanism: A Classic Transformation

The synthesis of this compound is a classic example of a Schotten-Baumann reaction, a widely used method for the acylation of amines. The reaction involves the treatment of β-alanine with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

A common and effective method for the laboratory-scale synthesis of this compound is analogous to the well-documented synthesis of N-tosyl-L-alanine.[5] The following protocol is a representative example:

-

Preparation of the Amino Acid Solution: Dissolve β-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to minimize side reactions, such as the hydrolysis of p-toluenesulfonyl chloride.

-

Preparation of the Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent, such as toluene or diethyl ether.

-

Reaction: While vigorously stirring the cooled β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over a period of 1-2 hours. Maintaining the low temperature is critical during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the aqueous and organic layers. Wash the aqueous layer with a small amount of the organic solvent to remove any unreacted p-toluenesulfonyl chloride.

-

Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 1-2 with a concentrated acid, such as hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Causality Behind Experimental Choices:

-

Use of Excess Base: Two equivalents of base are used. The first equivalent neutralizes the carboxylic acid of the β-alanine, forming the carboxylate salt which is soluble in water. The second equivalent neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

-

Low Temperature: The reaction is carried out at a low temperature to control the rate of two competing reactions: the desired N-tosylation and the undesired hydrolysis of p-toluenesulfonyl chloride by water.

-

Vigorous Stirring: In cases where a two-phase system is used (e.g., with toluene), vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.

-

Acidification: The product, being a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate out of the solution, allowing for its isolation.

Physicochemical Properties and Characterization

The introduction of the tosyl group imparts specific physicochemical properties to the molecule.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 130-134 °C |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. |

Characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H, C=O, and S=O bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications and Significance in Modern Research

While the initial impetus for the synthesis of N-tosylated amino acids was their use as protected intermediates in peptide synthesis, the harsh conditions required for the removal of the tosyl group have led to its replacement by more labile protecting groups like Boc and Fmoc in modern solid-phase peptide synthesis.[5]

However, this compound and its derivatives continue to find applications in various areas of chemical and pharmaceutical research:

-

Building Block in Organic Synthesis: The molecule serves as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.

-

Medicinal Chemistry: While not a blockbuster drug itself, the N-tosyl-β-alanine scaffold has been incorporated into molecules with potential biological activity. For instance, derivatives have been investigated for their potential as enzyme inhibitors. The tosyl group can engage in specific interactions with biological targets, and the β-amino acid backbone can mimic natural peptide structures.

-

Material Science: The structural rigidity and potential for hydrogen bonding make N-tosylated amino acids interesting components in the design of novel polymers and materials.

Conclusion and Future Outlook

This compound, born out of the necessity for controlling reactivity in the early days of peptide chemistry, stands as a testament to the ingenuity of early 20th-century chemists. While its role as a primary protecting group has diminished, its utility as a synthetic building block and a scaffold for medicinal chemistry exploration persists. The robust and well-understood synthesis of this compound ensures its continued availability for researchers exploring new frontiers in chemistry, biology, and materials science. As the demand for novel molecular architectures grows, the historical significance and synthetic accessibility of this compound will undoubtedly secure its place in the chemist's toolbox for years to come.

References

- Emil Fischer - Biographical. NobelPrize.org. [Link]

- Emil Fischer. Science History Institute. [Link]

- Emil Fischer. Wikipedia. [Link]

- Tosyl group. Wikipedia. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic Acid and Its Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential

This guide provides an in-depth technical exploration of 3-(toluene-4-sulfonylamino)-propionic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, key derivatives, and burgeoning applications in drug discovery, with a focus on its role as a precursor to targeted therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound and its analogs in their research endeavors.

Introduction: The Scientific Merit of the N-Tosyl-β-alanine Scaffold

This compound, also known as N-tosyl-β-alanine, is a non-proteinogenic amino acid derivative. The incorporation of the tosyl (toluene-4-sulfonyl) group onto the nitrogen atom of β-alanine imparts several key characteristics that make it a valuable building block in the synthesis of pharmacologically active molecules. The tosyl group can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-stacking interactions. Furthermore, the sulfonamide linkage is a well-established pharmacophore found in a wide array of approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2]

The β-alanine backbone provides a flexible three-carbon spacer, allowing for the strategic placement of functional groups to interact with biological targets. This combination of a proven pharmacophore and a versatile linker makes N-tosyl-β-alanine and its derivatives attractive candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Synthesis and Derivatization Strategies

Core Synthesis: Preparation of this compound

The synthesis of the core molecule is a straightforward and robust process, typically achieved through the reaction of β-alanine with p-toluenesulfonyl chloride under basic conditions. This reaction, a classic Schotten-Baumann acylation, proceeds with high yield and purity.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

β-alanine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

Preparation of β-alanine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine in a 1N aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride in toluene.

-

Reaction: While vigorously stirring the β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Separate the aqueous and organic layers. Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride. Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization.

-

Causality Behind Experimental Choices:

-

The use of a biphasic system (toluene-water) and vigorous stirring maximizes the interfacial area for the reaction to occur efficiently.

-

Maintaining a low temperature (0-5 °C) during the addition of p-toluenesulfonyl chloride is crucial to minimize the hydrolysis of the tosyl chloride, a common side reaction that reduces yield.

-

The use of excess sodium hydroxide ensures that the β-alanine remains deprotonated and thus nucleophilic, while also neutralizing the HCl generated during the reaction.

Key Derivatives and Their Synthesis

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including esters, amides, and hydroxamic acids.

-

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters. These derivatives can be used to modulate lipophilicity and cell permeability.

-

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) produces a diverse library of amide derivatives. This allows for the introduction of additional functional groups to probe structure-activity relationships.

-

Hydroxamic Acid Formation: Conversion of the carboxylic acid to an acyl chloride followed by reaction with hydroxylamine generates the corresponding hydroxamic acid. This functional group is a potent zinc-binding moiety, crucial for the inhibition of zinc-dependent enzymes like matrix metalloproteinases.[3]

Applications in Drug Development

The N-tosyl-β-alanine scaffold has emerged as a promising starting point for the development of targeted therapies, particularly in oncology. The sulfonamide group is a key feature in many inhibitors of enzymes that are overexpressed in cancerous tissues.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown potential as inhibitors of several classes of enzymes implicated in cancer progression.

-